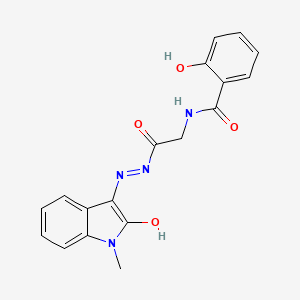
N-Methyl-1H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1H-purin-2-amine, also known as 6-(Methylamino)purine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the 6th position of the purine ring. It has a molecular formula of C6H7N5 and a molecular weight of 149.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-Methyl-1H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyladenine derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines and their derivatives, which have significant biological and chemical applications .
科学研究应用
N-Methyl-1H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It plays a role in the study of nucleic acids and their functions.
Medicine: It is investigated for its potential anticancer properties due to its ability to interfere with DNA replication.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Methyl-1H-purin-2-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, leading to disruptions in their normal functions. This incorporation can inhibit the replication of cancer cells, making it a potential anticancer agent. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
6-Methyladenine: A methylated derivative of adenine similar to N-Methyl-1H-purin-2-amine.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid functions makes it a valuable compound in medicinal chemistry and cancer research .
属性
CAS 编号 |
1931-01-7 |
|---|---|
分子式 |
C6H7N5 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
N-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-7-6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI 键 |
YDUKDCUNMDFQDC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C2C(=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


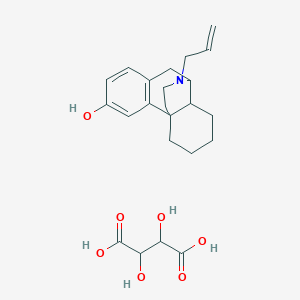
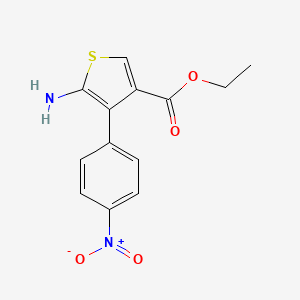
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
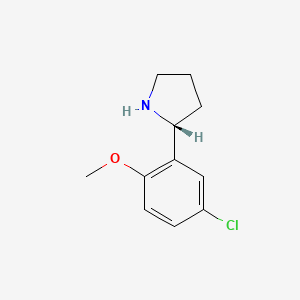
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)


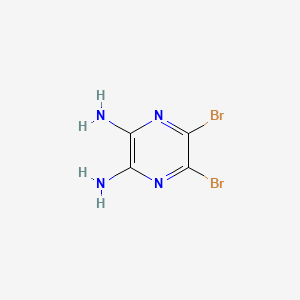
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
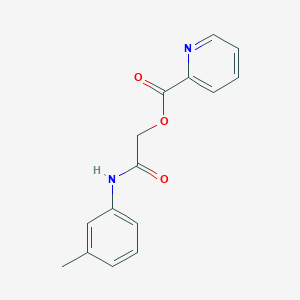
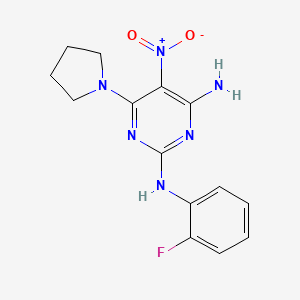
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
